molecular formula C14H14ClNS3 B14738508 thiophen-2-ylmethyl N-[(4-chlorophenyl)methyl]-N-methylcarbamodithioate CAS No. 5459-96-1

thiophen-2-ylmethyl N-[(4-chlorophenyl)methyl]-N-methylcarbamodithioate

Cat. No.: B14738508
CAS No.: 5459-96-1
M. Wt: 327.9 g/mol
InChI Key: GEJOWBAKMWCQHS-UHFFFAOYSA-N
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Description

Thiophen-2-ylmethyl N-[(4-chlorophenyl)methyl]-N-methylcarbamodithioate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Compounds containing thiophene rings are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophen-2-ylmethyl N-[(4-chlorophenyl)methyl]-N-methylcarbamodithioate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

Thiophen-2-ylmethyl N-[(4-chlorophenyl)methyl]-N-methylcarbamodithioate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of thiophen-2-ylmethyl N-[(4-chlorophenyl)methyl]-N-methylcarbamodithioate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiophen-2-ylmethyl N-[(4-chlorophenyl)methyl]-N-methylcarbamodithioate is unique due to the combination of the thiophene ring and the carbamodithioate moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

5459-96-1

Molecular Formula

C14H14ClNS3

Molecular Weight

327.9 g/mol

IUPAC Name

thiophen-2-ylmethyl N-[(4-chlorophenyl)methyl]-N-methylcarbamodithioate

InChI

InChI=1S/C14H14ClNS3/c1-16(9-11-4-6-12(15)7-5-11)14(17)19-10-13-3-2-8-18-13/h2-8H,9-10H2,1H3

InChI Key

GEJOWBAKMWCQHS-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)Cl)C(=S)SCC2=CC=CS2

Origin of Product

United States

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